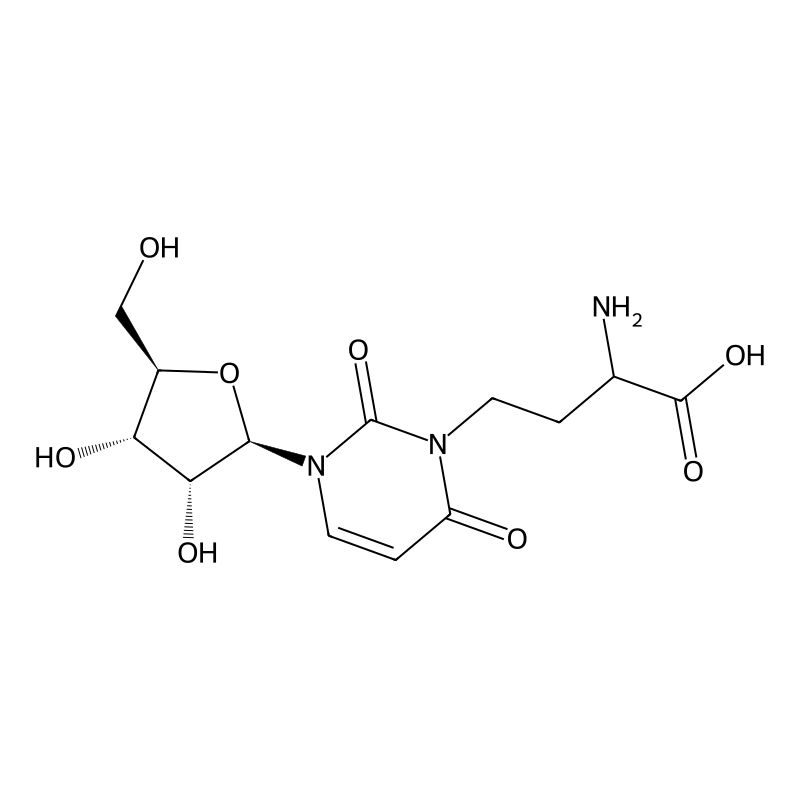

3-(3-Amino-3-carboxypropyl)uridine

Content Navigation

Researchers requiring absolute quantitation of hypermodified nucleosides face batch variability and ionization biases from crude tRNA digests. Pure synthetic 3-(3-Amino-3-carboxypropyl)uridine (acp3U) eliminates these uncertainties:

- Exact LC-MS/MS calibration standard with known retention time, enabling fmol/ng accuracy and precise epitranscriptomic quantification.

- Unique N3-homoserine side chain provides the reactive primary amine essential for periodate-based rPAL glycoRNA conjugation-unmodified uridines cannot be used.

- Strict Watson-Crick base-pair blocker, allowing reproducible thermal melting studies and forced RNA secondary structure design.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

3-(3-Amino-3-carboxypropyl)uridine (CAS 52745-94-5), commonly designated as acp3U, is a hypermodified nucleoside featuring a bulky homoserine-derived side chain covalently attached to the N3 position of the uracil ring. In industrial and advanced academic procurement, it is primarily sourced as a high-purity analytical standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of RNA modifications, or as a precursor for the synthesis of specialized RNA phosphoramidites. Unlike canonical nucleosides, acp3U is uniquely valued for its ability to strictly block Watson-Crick base pairing and its newly validated role as the primary covalent attachment site for N-glycans in glycoRNA biology [1]. Procurement of the exact, high-purity synthetic compound is critical for researchers requiring absolute quantification of epitranscriptomic markers or site-specific incorporation into synthetic oligonucleotides without the batch-to-batch variability inherent to crude biological RNA extracts.

Research Fit

Substituting acp3U with unmodified uridine, pseudouridine, or simpler methylated derivatives (such as m5U) fundamentally compromises experimental integrity in both structural and analytical workflows. Because the bulky homoserine-derived substitution occurs directly at the N3 position, acp3U actively abolishes canonical Watson-Crick base pairing, a structural disruption that unmodified or C5-modified uridines cannot replicate [1]. Furthermore, in the rapidly expanding field of glycoRNA synthesis and analysis, generic uridines lack the reactive primary amine on the side chain that is strictly required for periodate oxidation and aldehyde ligation (rPAL) or native N-glycan conjugation [2]. For mass spectrometry applications, utilizing crude tRNA digests or relying on label-free relative quantification fails to provide the exact retention time calibration and ionization efficiency correction necessary for absolute fmol/ng quantification, making the pure synthetic acp3U standard irreplaceable [3].

Substitution Risk

References

- [1] Nainyte, M., et al. "Synthesis of an acp3U phosphoramidite and incorporation of the hypermodified base into RNA." Chemical Communications 55.81 (2019): 12216-12218.

- [2] Flynn, R. A., et al. "The modified RNA base acp3U is an attachment site for N-glycans in glycoRNA." bioRxiv (2023).

- [3] Koshla, O., et al. "Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs." Nucleic Acids Research 47.22 (2019): 11868-11880.

RNA Duplex Destabilization

The incorporation of acp3U into synthetic RNA oligonucleotides exerts a profound structural impact due to the N3-position side chain blocking hydrogen bond formation. In comparative thermal denaturation studies of synthetic RNA duplexes, the site-specific substitution of standard uridine with acp3U resulted in a dramatic melting temperature (Tm) reduction of approximately 24 °C. This magnitude of destabilization is significantly stronger than typical base mismatches or C5-modifications, confirming its utility as a potent, localized structural disruptor in RNA folding models [1].

| Evidence Dimension | RNA duplex melting temperature (Tm) reduction |

| Target Compound Data | ~24 °C reduction in Tm upon single acp3U incorporation |

| Comparator Or Baseline | Unmodified Uridine (standard Watson-Crick pairing) |

| Quantified Difference | 24 °C lower thermal stability |

| Conditions | Synthetic 22-mer RNA duplex thermal denaturation assay |

Enables the precise engineering of RNA oligonucleotides where strict prevention of local base-pairing or the induction of specific secondary structure loops is required.

N-Glycan Attachment Reactivity

Recent breakthroughs in glycoRNA biology have identified acp3U as the critical node for direct RNA-glycan linkage. Analytical workflows utilizing Sequential Window Acquisition of all Theoretical Mass Spectra (SWATH-MS) and periodate oxidation and aldehyde ligation (rPAL) demonstrate that the primary amine of the acp3U side chain serves as the exclusive covalent attachment site for N-glycans. Canonical uridines and standard modified bases (e.g., pseudouridine) entirely lack this reactive moiety, yielding 0% conjugation under identical physiological or bioorthogonal labeling conditions [1].

| Evidence Dimension | Covalent N-glycan conjugation capability |

| Target Compound Data | Positive for direct N-glycan attachment via the primary amine |

| Comparator Or Baseline | Canonical Uridine / Pseudouridine (0% attachment) |

| Quantified Difference | Absolute presence vs. absence of glycan linkage reactivity |

| Conditions | rPAL labeling and SWATH-MS analysis of native RNA |

Procurement of authentic acp3U is mandatory for laboratories synthesizing glycoRNA mimetics or developing targeted probes for RNA-glycan interactions.

LC-MS/MS Quantification Accuracy

In the quantitative mapping of tRNA and rRNA modifications, matrix effects and variable ionization efficiencies severely limit the accuracy of label-free or crude-extract calibrations. Utilizing high-purity synthetic acp3U as an external calibration standard or as a precursor for stable isotope-labeled internal standards (SILIS) enables precise absolute quantification (fmol of modification per ng of RNA). Without the exact synthetic standard, isobaric interferences and retention time shifts can lead to quantification errors exceeding 50% when compared to standard-free relative abundance methods [1].

| Evidence Dimension | LC-MS/MS absolute quantification accuracy |

| Target Compound Data | Precise fmol/ng calibration with exact retention time matching |

| Comparator Or Baseline | Standard-free relative quantification or crude tRNA extracts |

| Quantified Difference | Elimination of >50% matrix-induced quantification error |

| Conditions | Triple quadrupole (QQQ) LC-MS/MS analysis of digested total RNA |

Essential for diagnostic and epitranscriptomic core facilities that require regulatory-grade reproducibility and exact mass calibration for RNA modification profiling.

Epitranscriptomic Reference Standards

Due to its unique mass and retention time profile, pure acp3U is critical as an analytical standard for calibrating mass spectrometers used in mapping hypermodified nucleosides. It ensures accurate absolute quantification of RNA modifications in studies linking tRNA stability to cellular stress responses and disease biomarkers [1].

GlycoRNA Probe Synthesis

Following the discovery that acp3U is the direct attachment site for N-glycans, the compound (and its phosphoramidite derivatives) is the required starting material for synthesizing artificial glycoRNA constructs. These constructs are used to study RNA-glycan interactions with cell-surface receptors and RNA binding proteins [2].

RNA Engineering & Folding Assays

Because acp3U dramatically reduces RNA duplex melting temperatures by blocking Watson-Crick pairing at the N3 position, it is strategically incorporated into synthetic oligonucleotides to force specific secondary structures, prevent unwanted dimerization, or study the thermodynamics of RNA unwinding [3].

Application Fit Matrix

References

- [1] Koshla, O., et al. "Identification of the 3-amino-3-carboxypropyl (acp) transferase enzyme responsible for acp3U formation at position 47 in Escherichia coli tRNAs." Nucleic Acids Research 47.22 (2019): 11868-11880.

- [2] Xie, Y., et al. "50 years in the making: acp3U, an amino-acid-containing nucleoside, links N-glycans and RNA in glycoRNA." Molecular Cell 84.19 (2024): 3576-3577.

- [3] Nainyte, M., et al. "Synthesis of an acp3U phosphoramidite and incorporation of the hypermodified base into RNA." Chemical Communications 55.81 (2019): 12216-12218.

XLogP3

Wikipedia

Explore Compound Types